REACTION_SMILES
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[Cl:12][c:13]1[c:14]([CH2:15][OH:16])[cH:17][c:18]([F:19])[c:20]([Cl:21])[n:22]1.[ClH:1].[I:2][c:3]1[c:4]([C:5](=[O:6])[OH:7])[cH:8][cH:9][n:10][cH:11]1>>[I:2][c:3]1[c:4]([CH2:5][OH:6])[cH:8][cH:9][n:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCc1cc(F)c(Cl)nc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1ccncc1I
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Name
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Type
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product
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Smiles
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OCc1ccncc1I
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |